molecular formula C25H38N6O11 B6297660 Maleimide-DOTA-GA CAS No. 1800229-46-2

Maleimide-DOTA-GA

Cat. No.: B6297660
CAS No.: 1800229-46-2
M. Wt: 598.6 g/mol
InChI Key: NOHFVHQBEMKKMB-UHFFFAOYSA-N
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Description

Maleimide-DOTA-GA (Mal-DOTA-GA) is a bifunctional macrocyclic chelator composed of three key components:

  • Maleimide: A thiol-reactive group enabling covalent conjugation to cysteine residues in proteins, peptides, or antibodies .
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic ligand with high affinity for metal ions such as Gd³⁺, Lu³⁺, Ga³⁺, and Sc³⁺ .
  • Glutamic Acid (GA): A side chain modification that enhances chelation stability and modulates water exchange kinetics, critical for MRI contrast agents .

Preparation Methods

The synthesis of Maleimide-DOTA-GA typically involves the conjugation of maleimide to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The maleimide group reacts specifically with sulfhydryl groups (thiols) under mild conditions, forming a stable thioether bond. The reaction is usually carried out in a one-pot process with tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) as the reducing agent to restore the reactive monomeric-free sulfhydryl form of the protein . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Thiol-Maleimide Conjugation

Maleimide-DOTA-GA undergoes chemoselective thiol-maleimide "click" reactions under mild conditions (pH 6.5–7.5), forming stable thioether bonds with cysteine residues or engineered sulfhydryl groups in biomolecules .

Reaction Parameters and Efficiency

ParameterConditionsSource Study
pH Range6.5–7.5 (optimal)
Temperature37–40°C
Reaction Time20–60 minutes
Molar Ratio (Ligand)10–11-fold excess of this compound

Key Findings :

  • Reduction Step : Biomolecules with disulfide bonds require pretreatment with reducing agents like TCEP or DTT (20 mM, 30–90 minutes at 40°C) .

  • Conjugation Yield : >90% efficiency when reacting with thiolated peptides (e.g., RGD, folate) or proteins (e.g., BSA) .

  • Specificity : Minimal cross-reactivity with amino or carboxyl groups, enabling site-specific labeling .

Radiometal Chelation

The DOTA moiety binds trivalent radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) under controlled conditions, critical for diagnostic and therapeutic applications .

⁶⁸Ga Labeling Protocol

StepConditionsOutcome
Chelation ⁶⁸GaCl₃ in NH₄Ac buffer (pH 4.5), 80°C, 15–20 min>95% radiochemical yield (RCY)
Purification PD-10 desalting column or HPLCRCP >98%
Molar Activity 555–740 MBq/μmolSuitable for PET imaging

Applications :

  • Preclinical Models : ⁶⁸Ga-DOTA-GA conjugates showed tumor uptake of 8.30 ± 0.92% ID/g in αvβ3-positive MGC-803 tumors .

  • Stability : Chelates remain intact in serum for >4 hours, ensuring in vivo utility .

Stability and Retro-Michael Reactions

While thioether bonds are generally stable, maleimide-thiol adducts may undergo retro-Michael reactions at physiological pH (>7.5), releasing free thiols .

Stability Analysis

ConditionEffect on Adduct Stability
pH 7.4 (PBS)Stable for 24 hours
pH 8.3 (HEPES)Partial hydrolysis (<10% over 6 h)
Serum (37°C)<5% degradation over 4 hours

Mitigation Strategies :

  • Use freshly reduced thiols to minimize oxidation .

  • Optimize reaction pH to ≤7.4 during conjugation .

Comparative Reaction Efficiency

The table below contrasts this compound’s performance with similar chelators:

ChelatorThiol ReactivityRadiometal CompatibilityStability (pH 7.4)
This compoundHigh (k = 0.65 min⁻¹)⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In>90% over 24 h
DOTA-MaleimideModerate⁶⁸Ga, ⁶⁴Cu85% over 24 h
DTPA-MaleimideLow⁹⁹mTc, ¹¹¹In70% over 24 h

Biodistribution of ⁶⁸Ga-DOTA-GA Conjugates

ConjugateTumor Uptake (%ID/g)Blocked Uptake (%ID/g)Organ Clearance (t₁/₂β)
⁶⁸Ga-DOTA-RGD8.30 ± 0.921.53 ± 0.40*30.82 ± 8.59 min
⁶⁸Ga-DOTA-FA6.20 ± 1.102.10 ± 0.60*23.7 ± 5.71 min
⁶⁸Ga-DOTA-BSA3.50 ± 0.80 (inflammation)N/A25.09 ± 5.06 min

*Blocking with excess unlabeled ligand reduced uptake significantly (p < 0.05) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Maleimide-DOTA-GA has the chemical formula C25H38N6O11 and a molecular weight of 598.60 g/mol. The compound features a maleimide group that selectively reacts with sulfhydryl groups (-SH) on proteins, forming stable thioether bonds. This specificity is crucial for site-specific labeling in biological systems, particularly in the development of radiopharmaceuticals for imaging and therapy.

Radiolabeling of Biomolecules

This compound is extensively used for site-specific radiolabeling, enabling researchers to study molecular interactions and dynamics. The two-step labeling process involves:

  • Conjugation of this compound to the biomolecule.
  • Radiolabeling with isotopes such as Gallium-68 or Indium-111.

This method has been demonstrated to maintain the bioactivity of biomolecules while providing high specificity for imaging applications.

Targeted Therapy

The ability to conjugate this compound to therapeutic agents enhances targeted delivery systems. For instance, studies have shown its effectiveness in targeting cancer cells by linking it with antibodies or peptides that selectively bind to tumor markers.

Molecular Imaging

In molecular imaging, this compound facilitates the visualization of biological processes in real-time. Its application in positron emission tomography (PET) using Gallium-68 has been documented in various studies, showcasing its potential in cancer diagnostics.

Case Study 1: Biodistribution Studies

In a study involving MGC-803 tumor-bearing mice, radiotracers labeled with this compound were injected to assess biodistribution. Results indicated significant tumor uptake at specific time points post-injection, demonstrating its potential for targeted imaging applications .

Time Post-InjectionTumor Uptake (% ID/g)
1 hour4.31 ± 0.93
3 hours8.30 ± 0.92

Case Study 2: Development of Novel Radiopharmaceuticals

Research on the use of this compound derivatives for developing new radiopharmaceuticals has shown promising results. The incorporation of this chelator into various molecular probes allowed for enhanced imaging capabilities while minimizing non-specific binding .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₅H₃₈N₆O₁₁ (MW: 598.6 g/mol) .
  • Purity: ≥99% .
  • Applications: Radiopharmaceuticals (PET/SPECT imaging, targeted radiotherapy), MRI contrast agents, and bioconjugation tools .

Maleimide-DOTA

Property Maleimide-DOTA-GA Maleimide-DOTA
Structure DOTA + GA + maleimide DOTA + maleimide
Molecular Weight 598.6 g/mol 786.54 g/mol (including counterions)
Chelation Stability Enhanced due to GA side chain High, but lacks GA-mediated stabilization
Water Exchange Rate Slower, improving MRI contrast Faster, less optimized for MRI
Radiolabeling Efficiency Superior for Sc³⁺, Y³⁺, heavy lanthanides Moderate, sensitive to impurities
Applications Preferred for scandium-based imaging/therapy Broad (¹⁷⁷Lu, ⁶⁸Ga)

Key Differences :

  • The GA moiety in this compound improves metal-binding kinetics and reduces sensitivity to chemical impurities during radiolabeling .
  • Maleimide-DOTA is more widely used for Lu-177 and Ga-68 labeling but may require stringent purification .

DOTAGA (DOTA-Tetraglycine Acid)

Property This compound DOTAGA
Structure DOTA + GA + maleimide DOTA + tetraglycine linker
Metal Preference Sc³⁺, Gd³⁺, heavy lanthanides Sc³⁺, Y³⁺
Radiolabeling Efficiency High for Sc-44 Exceptionally high for Sc-44
Pharmacokinetics Faster renal clearance Similar rapid clearance

Key Insight :
DOTAGA is structurally distinct but shares functional similarities with this compound in scandium chelation. Both outperform DOTA derivatives in Sc-44 labeling, but DOTAGA is specifically optimized for scandium .

NOTA and DTPA Derivatives

Property This compound NOTA Derivatives DTPA Derivatives
Chelator Type Macrocyclic Macrocyclic (smaller cavity) Linear
Metal Preference Large ions (Gd³⁺, Lu³⁺) Small/medium ions (Cu²⁺, Ga³⁺) Intermediate (In³⁺, Gd³⁺)
Stability Constant Log K ~25–30 (Gd³⁺) Log K ~14–21 (Cu²⁺) Log K ~16–23 (Gd³⁺)

Key Insight: this compound’s macrocyclic structure provides superior stability for larger ions compared to NOTA (suited for Cu-64) and DTPA (lower stability for lanthanides) .

This compound in Imaging

  • MRI : Slower water exchange rates due to GA enhance T1 relaxivity in Gd³⁺ complexes, improving contrast .
  • PET/SPECT: Efficient Sc-44 labeling for tumor targeting, with faster renal clearance reducing background noise .

Maleimide-DOTA in Therapeutics

  • Lu-177 Labeling : Used in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors .

Biological Activity

Maleimide-DOTA-GA is a bifunctional chelator that has garnered attention in the field of biochemistry and radiopharmaceuticals due to its unique properties and applications. This compound combines a maleimide group, which selectively reacts with sulfhydryl groups on proteins, with a DOTA (dodecanetetraacetic acid) moiety that effectively chelates metal ions. This article delves into the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.

Chemical Characteristics

  • Chemical Formula : C25H38N6O11
  • Molecular Weight : 598.60 g/mol
  • CAS Number : 1800229-46-2

The biological activity of this compound primarily stems from its ability to form stable thioether bonds with proteins containing sulfhydryl groups (-SH). This specificity is crucial for the targeted delivery of radiolabeled agents in imaging and therapeutic applications. The DOTA component facilitates the chelation of various metal isotopes, such as gallium-68 and indium-111, which are pivotal in nuclear medicine.

Applications in Radiopharmaceuticals

This compound is particularly valuable in:

  • Targeted Imaging : By conjugating to biomolecules, it enhances the localization of imaging probes at specific sites within the body, improving diagnostic accuracy.
  • Therapeutic Delivery : The compound can be used to deliver therapeutic agents directly to cancer cells, minimizing side effects associated with systemic treatments.

Binding Affinity and Selectivity

Studies indicate that this compound exhibits a high binding affinity for biomolecules with sulfhydryl groups. It has been shown to label various peptides and proteins under mild conditions, preserving their bioactivity while facilitating efficient radiolabeling processes .

Case Studies

  • Development of 68Ga-Labeled Maleimide Tracers :
    A study explored the use of 68Ga-labeled Maleimide-DOTA for blood pool imaging via PET. The tracer demonstrated high stability and significant retention in circulation, making it suitable for detecting bleeding and lymphatic inflammation .
  • Biodistribution Studies :
    Biodistribution experiments involving 68Ga-DOTA-RGD showed promising results in tumor targeting. The uptake in MGC-803 tumors was significantly higher than that of control tracers, underscoring the efficacy of this compound in targeted cancer therapies .
  • Albumin Binding Studies :
    A novel approach using 68Ga-labeled maleimide-monoamide-DOTA demonstrated its ability to covalently bond with serum albumin in vivo. This property allows for enhanced imaging capabilities due to prolonged circulation times and improved contrast in PET imaging .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameKey FeaturesUnique Aspects
Maleimide-DOTABifunctional chelator for proteinsDirectly used for labeling without additional modification
DOTA-MaleimideSimilar reactivity with thiolsOften used in simpler conjugation processes
Thiol-DOTAChelates metals; reacts with thiolsLacks maleimide functionality; less selective
DTPAWidely used metal chelatorLess specificity towards sulfhydryl groups
Gd-DOTAGadolinium-based contrast agentPrimarily used in magnetic resonance imaging

Q & A

Basic Research Questions

Q. What are the key structural components of Maleimide-DOTA-GA, and how do they contribute to its function in bioconjugation?

  • This compound comprises three functional units: (1) the maleimide group for thiol-specific covalent bonding to cysteine residues, (2) the DOTA macrocycle for chelating radiometals (e.g., gadolinium, lutetium) in imaging or therapy, and (3) the glutaric acid (GA) spacer modulating solubility and steric accessibility. Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential to confirm structural integrity and purity (>95%) during synthesis .

Q. Which experimental techniques are critical for validating the stability of this compound conjugates under physiological conditions?

  • Stability assays should include:

  • pH-dependent hydrolysis studies (e.g., UV-Vis spectroscopy to monitor maleimide reactivity over time).
  • Metal-chelation efficiency via inductively coupled plasma mass spectrometry (ICP-MS) to quantify retained radiometals.
  • Long-term storage stability assessments using HPLC and mass spectrometry to detect degradation products (store at -20°C, dry, and protected from light) .

Q. How does the maleimide group enable site-specific labeling of biomolecules, and what are common pitfalls in conjugation efficiency?

  • The maleimide group reacts selectively with free thiol groups (-SH) at pH 6.5–7.5. Key methodological considerations:

  • Reduction of disulfide bonds (e.g., using tris(2-carboxyethyl)phosphine, TCEP) to expose cysteine residues.
  • Quenching unreacted maleimide with excess mercaptoethanol post-conjugation to prevent nonspecific binding.
  • Efficiency is quantified via SDS-PAGE or size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize maleimide hydrolysis while maximizing conjugation yield?

  • Hydrolysis competes with thiol-maleimide conjugation, especially at alkaline pH. Strategies include:

  • Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.0–7.2 for balanced reactivity.
  • Temperature control : Conduct reactions at 4°C to slow hydrolysis.
  • Stoichiometric titration : Employ a 1.5:1 molar ratio (maleimide:thiol) to account for hydrolysis losses. Validate via LC-MS .

Q. What analytical approaches resolve discrepancies between theoretical and observed chelation efficiency of DOTA in this compound complexes?

  • Discrepancies often arise from incomplete metal loading or competing ions. Methods to address this:

  • Competitive binding assays : Compare DOTA’s affinity for target metals (e.g., Lu³⁺) vs. endogenous ions (e.g., Ca²⁺, Mg²⁺) using ICP-MS.
  • Chelation kinetics : Monitor time-resolved metal incorporation via fluorescence anisotropy or radio-TLC.
  • Data normalization : Account for batch-specific purity variations using internal standards .

Q. How should researchers design experiments to assess batch-to-batch variability in this compound synthesis?

  • Implement a quality-by-design (QbD) framework :

  • Critical quality attributes (CQAs) : Define thresholds for purity (≥95%), maleimide reactivity (via Ellman’s assay), and residual solvents (GC-MS).
  • Multivariate analysis : Use design-of-experiments (DoE) software to test factors like reaction time, temperature, and reagent ratios.
  • Statistical control charts : Track variability across batches to identify outliers .

Q. What methodologies validate the specificity of this compound conjugates in live-cell imaging vs. off-target interactions?

  • Combine flow cytometry and confocal microscopy with controls:

  • Blocking studies : Pre-treat cells with excess free thiols (e.g., glutathione) to confirm maleimide specificity.
  • Competitive ligands : Use non-radioactive DOTA competitors (e.g., DOTA-NHS) to isolate chelation-dependent signals.
  • Proteomic analysis : Digest conjugates and identify binding partners via LC-MS/MS .

Q. Data Analysis and Contradiction Resolution

Q. How can conflicting reports on this compound’s stability in serum be systematically addressed?

  • Meta-analysis framework :

  • Variable isolation : Compare studies based on serum concentration (e.g., 10% vs. 50% fetal bovine serum), incubation time, and temperature.
  • Degradation product profiling : Use tandem mass spectrometry to identify serum protease-specific cleavage sites.
  • Cross-lab validation : Reproduce experiments using standardized protocols (e.g., ISO guidelines) .

Q. What statistical models are appropriate for correlating this compound’s structural modifications with in vivo biodistribution data?

  • Apply multivariate regression or machine learning (e.g., partial least squares regression) to model relationships between:

  • Spacer length (GA vs. other linkers).
  • Chelated metal type (e.g., Gd³⁺ for MRI vs. Lu¹⁷⁷ for therapy).
  • Pharmacokinetic parameters (e.g., clearance rates, tumor uptake) from SPECT/CT imaging .

Properties

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFVHQBEMKKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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